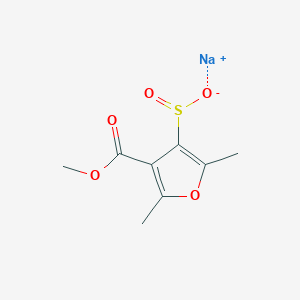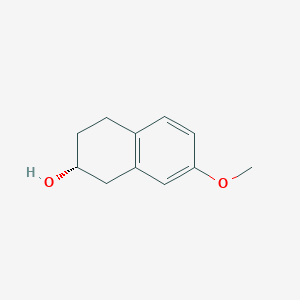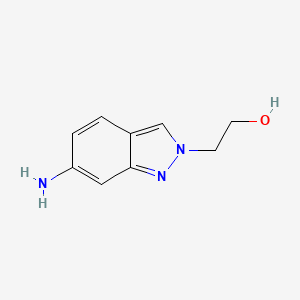![molecular formula C10H17BrO B13186448 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a synthetic organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . This reaction proceeds efficiently, yielding the desired bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Palladium catalysts: Utilized in cyclization and coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and various cyclized derivatives .
Applications De Recherche Scientifique
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Explored for its effects on biological systems, including enzyme inhibition and antimicrobial activity.
Mécanisme D'action
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. These intermediates are stabilized by the presence of solvents like methanol, facilitating their reactivity in different chemical reactions.
Comparaison Avec Des Composés Similaires
- 1-(Bromomethyl)cyclopropylmethanol
- 1-(Bromomethyl)cyclopropylacetonitrile
- 1-(Bromomethyl)cyclopropylbenzene
Uniqueness: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is unique due to its combination of a bromomethyl group with a cyclopropyl and methoxy-substituted cyclopentane ring.
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
1-[1-(bromomethyl)cyclopropyl]-2-methoxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 |
Clé InChI |
OYADRRZCURKCLY-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC1C2(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)


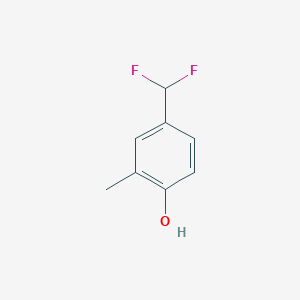

methanol](/img/structure/B13186406.png)
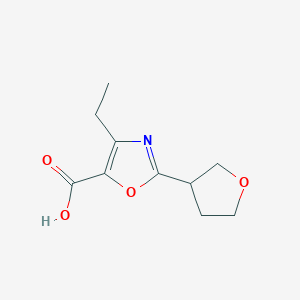

![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
